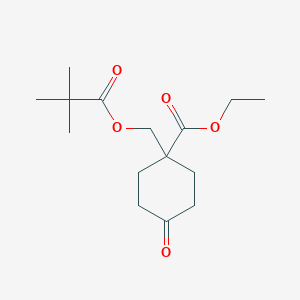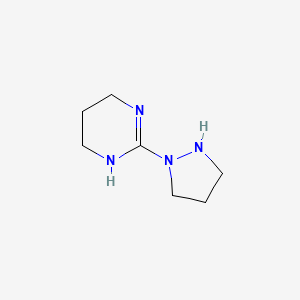
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C10H17O4. It is a derivative of cyclopentane, characterized by the presence of ethyl and methyl groups attached to the cyclopentane ring, along with two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentane derivatives. For instance, 3-methyl-cyclopentanol can be reacted with ethyl acetate in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
化学反応の分析
Types of Reactions
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
科学的研究の応用
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylate groups.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. The carboxylate groups can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
類似化合物との比較
Similar Compounds
1-Ethyl-2-methylcyclopentane: Similar structure but with different substitution pattern.
1-Methyl-3-(1-methylethyl)cyclopentane: Another cyclopentane derivative with different substituents.
Uniqueness
1-Ethyl 1-methyl cyclopentane-1,1-dicarboxylate is unique due to the presence of two carboxylate groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other cyclopentane derivatives that may lack these functional groups.
特性
CAS番号 |
112750-45-5 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
1-O'-ethyl 1-O-methyl cyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-14-9(12)10(8(11)13-2)6-4-5-7-10/h3-7H2,1-2H3 |
InChIキー |
WFHDTRDJLBERFV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCCC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tetraazanium;[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13094126.png)

![5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13094136.png)
![6-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13094144.png)




![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)

![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)


